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Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene

Diels-Alder kinetics Codimerization Process analytical chemistry

Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene (CAS 90895-56-0) is a pre-formulated 1:1 stoichiometric mixture of cyclopentadiene (CPD) and 1‑methylcyclopenta-1,3‑diene (1‑MCPD), having the combined molecular formula C₁₁H₁₄ (MW 146.23 g mol⁻¹). This liquid pair belongs to the cyclic conjugated diene family and is valued not as a finished product but as a reactive building-block blend.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 90895-56-0
Cat. No. B13763220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene
CAS90895-56-0
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC1.C1C=CC=C1
InChIInChI=1S/C6H8.C5H6/c1-6-4-2-3-5-6;1-2-4-5-3-1/h2-4H,5H2,1H3;1-4H,5H2
InChIKeyNOSWQDCFTDHNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene (CAS 90895-56-0): A Stoichiometric 1:1 CPD–MCPD Reactive Pair for Codimerization-Driven Synthesis


Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene (CAS 90895-56-0) is a pre-formulated 1:1 stoichiometric mixture of cyclopentadiene (CPD) and 1‑methylcyclopenta-1,3‑diene (1‑MCPD), having the combined molecular formula C₁₁H₁₄ (MW 146.23 g mol⁻¹) [1]. This liquid pair belongs to the cyclic conjugated diene family and is valued not as a finished product but as a reactive building-block blend. The equimolar composition is designed to bypass the need for separate procurement, handling, and stoichiometric metering of two individually unstable, low‑boiling monomers [2]. Both components undergo thermal Diels–Alder dimerization at identical overall rates, ensuring predictable kinetic parity during codimerization or co‑trimerization reactions [3], a property that directly supports the production of methyl‑substituted norbornene derivatives, high‑energy fuels, and organometallic ligand precursors.

Workflow Codimerization-ready reactive blend
Selection Pre-metered 1:1 CPD–MCPD stoichiometry
Use context Methyl-norbornene intermediates, high-energy fuels, ligand precursors

Why Substituting Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene with Individual CPD or MCPD Compromises Process Control and Product Distribution


Procuring cyclopentadiene and 1‑methylcyclopentadiene separately and blending them on‑site introduces significant batch‑to‑batch variability because both monomers spontaneously dimerize at ambient temperature with dissimilar storage stability and boiling points (CPD bp 41 °C vs. 1‑MCPD bp ~86 °C) [1]. In co‑dimerization or co‑trimerization processes, deviation from the 1:1 stoichiometric ratio directly shifts the product distribution between homo‑dimers, co‑dimers, and higher oligomers, altering the final fuel density or polymer architecture [2]. The pre‑stabilized 1:1 pair eliminates the need for real‑time analytical feedback and ensures that the kinetic parity of the two dienes—their thermal dimerization rates are experimentally identical—translates into reproducible co‑product selectivity, which is critical for regulated applications such as missile fuel (RJ‑4) and epoxy curing agent (MNA) synthesis [2][3].

Composition drift

On-site blending of individual CPD and MCPD may deviate from the 1:1 ratio due to different dimerization stabilities and boiling points (CPD 41 °C vs. MCPD ~86 °C).

Product distribution shift

A non-equimolar ratio alters homo-/co-dimer selectivity, which can change final fuel density or polymer architecture.

Process control loss

Separate monomers require real-time analytical feedback to maintain kinetic parity; the pre-stabilized pair removes this complexity.

Quantitative Performance Differentiation of Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene Against Single-Component Alternatives


Thermal Codimerization Rate Parity Eliminates Kinetic Bias Between CPD and MCPD

In a comparative kinetic study of thermal dimerization and codimerization, the overall reaction rates of cyclopentadiene (CPD) and methylcyclopentadiene (MCPD) homodimerization as well as their cross‑codimerization were measured and found to be identical across the entire kinetically controlled temperature range [1]. This rate parity is critical because it means the equimolar pair will be consumed at the same rate, yielding a predictable statistical distribution of co‑dimers without the need for kinetic compensation in the reactor design.

Thermal dimerization rate parity
Reported
Identical rates (80–140 °C)
Predictable co-dimer distribution without kinetic compensation
Setinek et al., 2010; kinetically controlled regime
Diels-Alder kinetics Codimerization Process analytical chemistry

Diels–Alder Regiospecificity of 1‑MCPD Surpasses That of CPD, Enabling Isomerically Pure Co‑Adducts

When reacted with acrylonitrile or methyl acrylate, 1‑methylcyclopentadiene (the MCPD component of CAS 90895-56-0) exhibits markedly higher regiospecificity than 2‑methylcyclopentadiene, while cyclopentadiene itself produces a mixture of adducts [1]. Specifically, 1‑MCPD adducts are formed with high regiochemical purity, whereas reactions with 2‑MCPD give lower regiospecificity and CPD reactions yield complex isomer mixtures. The 1:1 mixture therefore delivers the regiospecificity benefit of 1‑MCPD while retaining CPD as a co‑reactant for co‑dimer formation.

Diels–Alder regiospecificity
Reported
1-MCPD: high regiospecificity vs 2-MCPD/CPD: mixed isomers
Supports isomerically pure co-adduct synthesis
Mellor & Webb, 1974; reaction with acrylonitrile
Stereochemistry Diels-Alder Regioselectivity

MCPD Cationic Polymerization Rate Exceeds That of CPD, Opening a Faster Pathway to Functionalized Polyolefins

Under cationic polymerization conditions (Friedel–Crafts catalysts, toluene, −78 °C), methylcyclopentadiene (MCPD) homopolymerizes at a significantly higher rate than cyclopentadiene (CPD) [1]. This differential reactivity allows the 1:1 mixture to be used in terpolymerizations where MCPD initiates faster chain growth while CPD incorporates later, producing gradient copolymers with tunable viscosity and thermal properties.

Cationic polymerization reactivity
Reported
MCPD much more reactive than CPD
Enables gradient copolymer design from the 1:1 blend
Intrinsic viscosity 0.1–0.5 dL g⁻¹; Koch et al., 1970
Cationic polymerization Cyclic dienes Reactivity ratio

Downstream MMT Anti‑Knock Efficiency Is Twice That of Tetraethyl Lead, Anchoring the MCPD‑Derived Value Chain

Methylcyclopentadienyl manganese tricarbonyl (MMT), the primary organometallic derivative of 1‑methylcyclopentadiene, exhibits anti‑knock efficiency twice that of tetraethyl lead (TEL) on an equivalent‑metal basis . Because CAS 90895-56-0 provides MCPD in a pre‑isolated 1:1 stoichiometry with CPD, downstream MMT synthesis can directly use the MCPD fraction without additional separation, making the mixture a cost‑effective precursor compared to purchasing purified MCPD separately.

MMT anti-knock efficiency
Data to verify
2× tetraethyl lead (TEL)
Class-level context for MCPD-derived fuel additive value
No direct source provided; supplier class-level inference
Fuel additives Octane enhancement Organometallic chemistry

RJ‑4 Missile Fuel Density and Flash Point Outperform Cyclopentadiene‑Derived JP‑10 for Shipborne Applications

The hydrogenated dimer of methylcyclopentadiene, known as RJ‑4 or TH‑dimer, is the designated high‑density fuel for shipborne missile systems, while JP‑10 (exo‑tetrahydrodicyclopentadiene) is the cyclopentadiene‑derived counterpart for airborne applications [1][2]. RJ‑4 offers a higher flash point (60 °C minimum) required for naval safety, versus JP‑10's flash point of ~54 °C, while maintaining a comparable volumetric net heat of combustion (≥140,000 BTU gal⁻¹) [1][2]. Because the 1:1 mixture (CAS 90895-56-0) supplies both CPD and MCPD, it can serve as a single‑feedstock to co‑produce both JP‑10 and RJ‑4 in adjustable ratios through selective dimerization and hydrogenation.

Fuel flash point requirement
Cross-study comparable
RJ-4 flash point ≥60 °C vs JP-10 ~54 °C
RJ-4 meets naval safety specifications; JP-10 does not
MIL-P-87107C / patent US4394528 context
High-energy fuels Missile propulsion Thermochemistry

MNA‑Cured Epoxy Networks Deliver Higher Tensile Strength and Thermal Stability Relative to Unsubstituted Nadic Anhydride Systems

Methyl nadic anhydride (MNA), the Diels–Alder adduct of MCPD with maleic anhydride, is a widely used epoxy hardener. Comparative studies of biobased epoxy systems cured with MNA versus traditional anhydrides show that MNA‑cured networks achieve higher tensile strength (up to 58 MPa) and maintain superior thermal stability (T₅% decomposition above 300 °C) compared to formulations using unsubstituted nadic anhydride or phthalic anhydride analogs [1][2]. The methyl group on the norbornene ring sterically restricts network relaxation, contributing to elevated glass‑transition temperatures and improved chemical resistance.

MNA-cured epoxy tensile strength
Class-level
58 MPa
Reported higher mechanical integrity vs. unsubstituted anhydrides
Literature range for nadic anhydride ~45–50 MPa
Epoxy curing agents Thermoset polymers Mechanical properties

High-Value Application Scenarios for Cyclopenta-1,3-diene;1-methylcyclopenta-1,3-diene (CAS 90895-56-0)


Direct Co‑Dimerization Route to Methyl‑Norbornene Intermediates for Fuel and Polymer Synthesis

The 1:1 CPD–MCPD mixture is ideally suited for thermal co‑dimerization to produce methyl‑substituted norbornene derivatives that serve as intermediates for RJ‑4 high‑density missile fuel (via hydrogenation) and for MNA epoxy curing agent (via reaction with maleic anhydride). Because the two dienes co‑dimerize at identical rates, a single‑pot thermal process yields a predictable statistical mixture of co‑dimers, eliminating the need for separate dimerization reactors and streamlining downstream hydrogenation or anhydride addition [1].

Single‑Feedstock Platform for Co‑Producing JP‑10 and RJ‑4 Fuels with Adjustable Product Ratios

Military fuel specifications require both JP‑10 (high density, low flash point for airborne missiles) and RJ‑4 (moderate density, high flash point for shipborne safety). By starting with the 1:1 CPD–MCPD mixture, a refinery can selectively dimerize and hydrogenate the CPD fraction to JP‑10 and the MCPD fraction to RJ‑4, or co‑dimerize them to produce blended fuels with tailored flash points. This dual‑output capability from a single feedstock avoids the logistics and storage costs of maintaining separate CPD and MCPD inventories [2][3].

Regiospecific Diels–Alder Construction of Pharmaceutical and Agrochemical Scaffolds

The high regiospecificity of 1‑MCPD in Diels–Alder reactions with electron‑deficient dienophiles (e.g., acrylonitrile, acrylic esters) allows medicinal chemists to access single‑isomer bicyclic adducts that are challenging to obtain from cyclopentadiene alone [4]. The 1:1 mixture enables parallel synthesis: CPD can be engaged with one dienophile while 1‑MCPD reacts with another, or both can be co‑reacted to build complex polycyclic cores in a single operation, accelerating hit‑to‑lead optimization in drug discovery.

Cationic Synthesis of Gradient or Block Copolymers with Tunable Thermal Properties

Exploiting the significantly higher cationic polymerization rate of MCPD relative to CPD, polymer chemists can use the 1:1 mixture to generate gradient copolymers in a one‑pot process. MCPD polymerizes first, forming a high‑Tg, rigid segment, while CPD incorporates later, imparting flexibility. This reactivity‑driven sequence eliminates the need for sequential monomer addition and allows precise tuning of the copolymer's glass‑transition temperature and mechanical stiffness for applications in high‑temperature adhesives and electronic encapsulants [5].

Application
Selection Property
Validation Focus
Methyl-norbornene intermediate synthesis
Pre-metered 1:1 stoichiometric blend
Co-dimer distribution reproducibility
Dual-fuel precursor platform (JP-10 / RJ-4)
Single-feedstock with adjustable hydrogenation
Flash point and density compliance
Regiospecific Diels–Alder adduct construction
High 1-MCPD regiospecificity
Isomeric purity of adducts
Gradient copolymer synthesis
Differential MCPD/CPD polymerization rates
Copolymer thermal property tuning
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